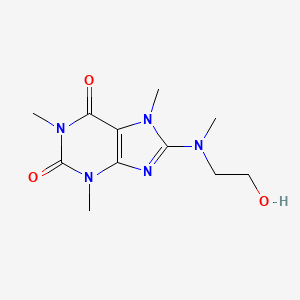
Potassium canrenoate
Overview
Description
Potassium canrenoate, also known as canrenoate potassium, is a potassium salt of canrenoic acid. It belongs to the spirolactone group and functions as an aldosterone antagonist. This compound is notable for its use in clinical settings, particularly for its ability to be administered parenterally (intravenously) rather than orally .
Mechanism of Action
Target of Action
Potassium canrenoate, also known as aldadiene kalium, is primarily an aldosterone antagonist . It targets the mineralocorticoid receptor (MR) , which plays a crucial role in the regulation of blood pressure and electrolyte balance.
Mode of Action
This compound acts as a prodrug . It is metabolized in the body to its active form, canrenone . Canrenone binds to the mineralocorticoid receptor, inhibiting the action of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aldosterone-sensitive sodium channel pathway in the kidneys . By antagonizing the action of aldosterone, this compound promotes the excretion of sodium and water and the retention of potassium . This leads to a decrease in blood volume and blood pressure.
Pharmacokinetics
This compound is metabolized in the liver to its active form, canrenone . The elimination half-life of canrenone is about 16.5 hours . The absolute bioavailability of canrenone is 25% . Canrenone is excreted via the kidneys and feces .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in intracellular sodium levels, inhibition of sodium reabsorption, and increased potassium retention . At the cellular level, this compound mediates an anti-inflammatory response through the genomic effect by binding to the nuclear mineralocorticoid receptor and regulating gene transcription .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s renal and liver function, and the patient’s electrolyte balance can all affect the drug’s action and efficacy
Biochemical Analysis
Biochemical Properties
Potassium canrenoate interacts with various enzymes and proteins in the body. As an aldosterone antagonist, it binds to mineralocorticoid receptors, preventing the binding of aldosterone . This interaction inhibits the effects of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering ion transport, particularly in cells of the renal tubules . By blocking the action of aldosterone, this compound reduces the reabsorption of sodium and water and increases the excretion of potassium . This can have a profound effect on cellular metabolism and fluid balance.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to canrenone, its active metabolite . Canrenone binds to mineralocorticoid receptors, preventing the binding of aldosterone . This inhibits the effects of aldosterone, leading to changes in gene expression and enzyme activity related to ion transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its antimineralocorticoid effects may become more pronounced with prolonged exposure
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, higher doses may result in more pronounced diuretic effects. High doses may also lead to adverse effects such as hyperkalemia
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver to its active form, canrenone This process involves various enzymes and cofactors
Transport and Distribution
This compound is distributed throughout the body after administration . It is transported to the liver where it is metabolized to canrenone
Subcellular Localization
Given its mechanism of action, it is likely that canrenone, the active metabolite of this compound, interacts with mineralocorticoid receptors in the cytoplasm of cells . These receptors typically translocate to the nucleus upon ligand binding, suggesting that canrenone may also be found in the nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium canrenoate is synthesized through the reaction of canrenoic acid with potassium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows Good Manufacturing Practices (GMP). The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in large batches to meet clinical demand .
Chemical Reactions Analysis
Types of Reactions: Potassium canrenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form canrenone, an active metabolite.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products Formed: The major product formed from the oxidation of this compound is canrenone, which retains the aldosterone antagonist activity .
Scientific Research Applications
Potassium canrenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for modulating hormone activity.
Medicine: Clinically, this compound is used to treat conditions such as heart failure, hypertension, and edema by antagonizing aldosterone receptors
Comparison with Similar Compounds
Spironolactone: Another aldosterone antagonist that is commonly used in clinical settings. Unlike potassium canrenoate, spironolactone is typically administered orally.
Eplerenone: A selective aldosterone receptor antagonist with fewer side effects compared to spironolactone.
Canrenone: The active metabolite of both this compound and spironolactone, sharing similar pharmacological properties
Uniqueness: this compound is unique in its ability to be administered intravenously, making it suitable for patients who cannot take oral medications. This feature sets it apart from other aldosterone antagonists like spironolactone and eplerenone .
Properties
CAS No. |
2181-04-6 |
|---|---|
Molecular Formula |
C22H29KO4 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
potassium;3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16?,17?,18?,20-,21-,22+;/m0./s1 |
InChI Key |
JTZQCHFUGHIPDF-KDWQWJJSSA-M |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C.[K] |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+] |
Appearance |
Solid powder |
| 2181-04-6 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
4138-96-9 (acid) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid, Canrenoic Canrenoate Potassium Canrenoate, Potassium Canrenoic Acid Kalium Can. Ratiopharm Kalium-Can.-ratiopharm Potassium Canrenoate SC 14266 SC-14266 SC14266 Soldactone Soludactone Spiroctan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)












